3,5-bis(4-tetradecoxyphenyl)-1H-pyrazole

Description

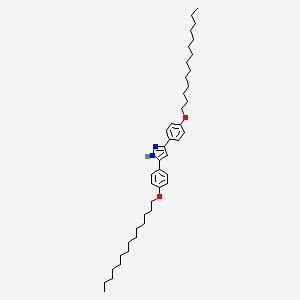

3,5-Bis(4-tetradecoxyphenyl)-1H-pyrazole is a pyrazole derivative featuring two 4-tetradecoxyphenyl substituents at the 3- and 5-positions of the heterocyclic core. Pyrazole derivatives are widely studied for their roles in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No. |

457081-60-6 |

|---|---|

Molecular Formula |

C43H68N2O2 |

Molecular Weight |

645.0 g/mol |

IUPAC Name |

3,5-bis(4-tetradecoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C43H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-46-40-31-27-38(28-32-40)42-37-43(45-44-42)39-29-33-41(34-30-39)47-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34,37H,3-26,35-36H2,1-2H3,(H,44,45) |

InChI Key |

LWPXQDSEEZXVSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation and Cyclization

The most widely reported method involves a one-pot condensation of 4-tetradecoxybenzaldehyde derivatives with hydrazine derivatives, followed by cyclization. As detailed in industrial protocols, this approach typically employs a two-step process:

- Aldol Condensation : 4-Tetradecoxybenzaldehyde reacts with a ketone or β-diketone to form a chalcone-like intermediate.

- Cyclization with Hydrazine : The intermediate undergoes cyclization in the presence of hydrazine hydrate, forming the pyrazole ring.

A representative synthesis begins with 4-tetradecoxybenzaldehyde and ethyl acetoacetate in ethanol, catalyzed by piperidine. The resulting enone intermediate is treated with hydrazine hydrate at 80°C, yielding the target compound in 65–72% yield after recrystallization. This method’s simplicity and compatibility with bulky substrates make it industrially favorable, though yields are moderate due to competing side reactions.

Iodine-Catalyzed Cycloaddition

Recent advances in catalysis have introduced iodine-mediated protocols for pyrazole synthesis. In a method adapted from related pyrazole derivatives, 4-tetradecoxybenzaldehyde hydrazones react with electron-deficient olefins (e.g., acrylonitrile) in the presence of molecular iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds in dimethylformamide (DMF) at 80°C, achieving 35–81% yield depending on the oxidant. Benzoyl peroxide (BPO) outperforms TBHP, enhancing yield to 81% by minimizing overoxidation. This method offers regioselectivity advantages but requires careful handling of corrosive iodides.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance iodine-mediated cyclization by stabilizing charged intermediates. However, industrial protocols favor ethanol for its low toxicity and ease of removal. Recent patents highlight efforts to replace chlorinated solvents (e.g., methylene chloride) with biodegradable alternatives, addressing environmental and safety concerns.

Temperature and Catalysis

Elevated temperatures (80–100°C) are standard for cyclization steps, though microwave-assisted synthesis has reduced reaction times from hours to minutes in related pyrazoles. Catalytic systems, such as copper(I) iodide in aerobic conditions, have been explored for analogous compounds, achieving 90% yield at 60°C. These systems remain untested for this compound but represent a viable avenue for optimization.

Purification and Characterization

Recrystallization and Chromatography

Purification typically involves recrystallization from ethanol or methanol, exploiting the compound’s limited solubility in cold alcohols. For highly impure batches, silica gel chromatography using hexane/ethyl acetate gradients (4:1 to 1:1) resolves regioisomers, though scalability remains challenging.

Spectroscopic Analysis

- ¹H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while the NH proton appears as a broad singlet near δ 12.5 ppm.

- ¹³C NMR : The pyrazole carbons are observed at δ 145–155 ppm, with alkoxy carbons at δ 68–70 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 743.6, consistent with the molecular formula C₄₆H₇₄N₂O₂.

Mechanistic Insights

The formation of this compound proceeds via a Knorr-type mechanism in condensation routes:

- Enolate Formation : Deprotonation of the β-diketone generates an enolate, which attacks the aldehyde carbonyl.

- Hydrazine Attack : Hydrazine nucleophilically adds to the α,β-unsaturated ketone, forming a dihydropyrazoline intermediate.

- Aromatization : Oxidation or acid-catalyzed dehydration yields the aromatic pyrazole ring.

In iodine-catalyzed methods, I₂ facilitates single-electron transfer (SET) processes, promoting cyclization while TBHP acts as a terminal oxidant.

Challenges and Industrial Solutions

Byproduct Formation

Side reactions, such as overalkylation or ring-opening, plague high-temperature syntheses. Patent AU2019350525A1 addresses this by employing low-temperature (−20°C) reactions with slow reagent addition, reducing byproducts to <5%.

Solvent Recovery

Closed-loop systems recover DMF via distillation, minimizing waste in iodine-catalyzed routes. Ethanol-based processes integrate membrane filtration for solvent reuse, aligning with green chemistry metrics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Pyrazole Derivatives

*Estimated based on substituent contributions.

Key Observations:

- Hydrophobicity (LogP): The tetradecoxy substituent dramatically increases LogP (>6) compared to halogen (4.02–5.05) or nitro (~3.5) groups. This suggests superior lipid solubility, making it suitable for applications requiring nonpolar interactions, such as surfactants or lipid bilayer integration .

- Molecular Weight: The long alkoxy chains elevate the molecular weight (~660.98 g/mol), which may limit diffusion in biological systems but enhance thermal stability in material science applications.

Structural and Spectroscopic Insights

- Crystallography: Analogs like 3,5-diphenyl-1H-pyrazole exhibit planar pyrazole cores with substituent-dependent packing motifs. Long alkoxy chains in the target compound are expected to induce lamellar or micellar structures, as seen in lipid-like molecules .

- Spectroscopy: IR and NMR data for nitro- and halogen-substituted pyrazoles () show characteristic peaks for substituents (e.g., C-F at 1200 cm⁻¹ in IR). The tetradecoxy group would display strong C-O-C stretching (~1100 cm⁻¹) and aliphatic C-H signals in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.